molecular formula C6H10O2 B130344 delta-Hexalactone CAS No. 823-22-3

delta-Hexalactone

Cat. No.: B130344
CAS No.: 823-22-3
M. Wt: 114.14 g/mol
InChI Key: RZTOWFMDBDPERY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Delta-Hexalactone, also known as d-Hexanolactone , is primarily used as a flavoring agent . It is part of perfume oils and flavors, contributing to the overall sensory experience . The primary targets of this compound are the olfactory receptors that detect its presence and contribute to the perception of its characteristic odor .

Mode of Action

This compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of its unique odor, which is described as sweet, almond-like at lower concentrations, and can transform into coconut-like, milk-like, and cream-like profiles as the concentration increases .

Biochemical Pathways

The biochemical pathways involved in the perception of this compound’s odor involve the binding of the compound to olfactory receptors, triggering a cascade of intracellular events. These events lead to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as the characteristic odor of this compound .

Result of Action

The primary result of this compound’s action is the perception of its characteristic odor. This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathways that lead to the brain’s interpretation of its scent . In addition, this compound has been shown to have antagonistic properties against bacterial growth, indicating potential antibacterial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the perception of its odor can be affected by its concentration, with different concentrations leading to the perception of different odors . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Delta-Hexalactone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that human paraoxonase (PON1) can catalyze the reverse reaction (lactonization) of a broad range of hydroxy acids . The nature of these interactions is complex and involves various biochemical reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to interact with human paraoxonase (PON1), influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta-Hexalactone can be synthesized through the oxidation of 1-substituted cycloalkanes . This method involves the use of oxidizing agents to convert the cycloalkane into the desired lactone. The reaction typically requires controlled conditions, including specific temperatures and pressures, to achieve optimal yields.

Industrial Production Methods: In industrial settings, this compound can be produced by cultivating fungi of the genus Mucor under aerobic conditions in a medium containing organic carboxylic acids or their derivatives . This biotechnological approach leverages the metabolic pathways of the fungi to produce the lactone efficiently.

Chemical Reactions Analysis

Types of Reactions: Delta-Hexalactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: The lactone ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted lactones depending on the reagent used.

Properties

IUPAC Name

6-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTOWFMDBDPERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862431
Record name 6-Methyloxan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to pale yellowish liquid with a creamy, fruity, coconut odour
Record name delta-Hexanolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name delta-Hexalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

110.00 to 112.00 °C. @ 15.00 mm Hg
Record name delta-Hexanolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water
Record name delta-Hexalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.0162 (20°/20°)
Record name delta-Hexalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

823-22-3
Record name (±)-δ-Hexalactone
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Record name delta-Hexalactone
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Record name .delta.-Caprolactone
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Record name .delta.-Caprolactone
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Record name 6-Methyloxan-2-one
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Record name Tetrahydro-6-methyl-2H-pyran-2-one
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Record name .DELTA.-HEXALACTONE
Source FDA Global Substance Registration System (GSRS)
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Record name delta-Hexanolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31.00 °C. @ 760.00 mm Hg
Record name delta-Hexanolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of δ-Hexalactone in the aroma profile of dry-cured sausages?

A1: Research has identified δ-Hexalactone as one of the contributors to the complex aroma profile of dry-cured sausages, specifically "Sobrassada of Mallorca from black pig" []. While not a primary aroma compound like 3-methyl butanoic acid or ethyl 3-methyl butanoate, it contributes specific aroma notes that add to the overall sensory experience [].

Q2: How is δ-Hexalactone formed in dry-cured sausages?

A2: Although the provided research doesn't explicitly detail the formation pathway of δ-Hexalactone, it highlights the importance of lipid oxidation in generating flavor compounds []. It's plausible that δ-Hexalactone arises from the oxidation of unsaturated fatty acids, a process known to occur during the curing of dry-cured sausages []. Further research would be needed to confirm the specific pathway.

Q3: Are there any methods to enhance the production of δ-Hexalactone and other desirable aroma compounds in fermented dairy products?

A3: Research suggests a specific two-phase fermentation process can enhance the production of aromatic compounds, including lactones like δ-Hexalactone, in dairy products []. This process involves heating a dairy product to induce the production of thermally induced aromatic compounds, followed by mixing with a citrate salt (like sodium citrate) and a nitrogen source (like yeast extract) []. Fermentation then occurs in two phases: the first without aeration and the second with aeration []. This method, focusing on dairy products, highlights the potential for targeted fermentation techniques to influence aroma profiles in food production.

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